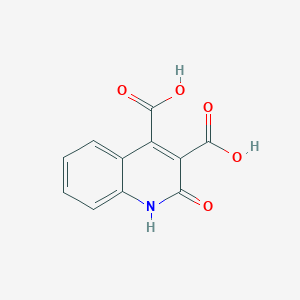

2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid

Description

The exact mass of the compound 2-oxo-1,2-dihydro-3,4-quinolinedicarboxylic acid is 233.03242232 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-8(11(16)17)7(10(14)15)5-3-1-2-4-6(5)12-9/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPQFYZNFAEAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401240382 | |

| Record name | 1,2-Dihydro-2-oxo-3,4-quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103646-21-5 | |

| Record name | 1,2-Dihydro-2-oxo-3,4-quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103646-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2-oxo-3,4-quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401240382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Derivatization Strategies and Functional Group Transformations

The presence of multiple reactive sites—two carboxylic acid groups, a lactam nitrogen, and an aromatic ring—makes 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid a versatile platform for a variety of chemical modifications.

Modifications of the Carboxylic Acid Moieties (e.g., Esterification, Amidation)

The carboxylic acid groups at the C3 and C4 positions are primary targets for functionalization, commonly through esterification and amidation reactions, to enhance pharmacokinetic properties or to act as handles for further synthetic transformations.

Esterification: The conversion of the dicarboxylic acid to its corresponding esters can be achieved under standard Fischer esterification conditions, typically by refluxing in an appropriate alcohol (such as ethanol or methanol) in the presence of a catalytic amount of a strong acid like sulfuric acid. This reaction proceeds to yield the corresponding dialkyl 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylate. For instance, the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates has been reported, implying the prior formation of diethyl 2-methylquinoline-3,4-dicarboxylate as a key intermediate.

Amidation: The carboxylic acid functionalities can be readily converted to amides by reaction with a variety of primary and secondary amines. This transformation typically requires the activation of the carboxylic acids, for example, by conversion to the corresponding acyl chlorides using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the desired amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct formation of amides from the dicarboxylic acid and an amine. These reactions provide a straightforward route to a wide range of 2-oxo-1,2-dihydroquinoline-3,4-dicarboxamides.

| Reagent | Product | Reaction Type |

| Ethanol, H₂SO₄ (cat.) | Diethyl 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylate | Esterification |

| Thionyl Chloride, then Amine | 2-Oxo-1,2-dihydroquinoline-3,4-dicarboxamide | Amidation |

| Amine, DCC/EDC | 2-Oxo-1,2-dihydroquinoline-3,4-dicarboxamide | Amidation |

Substitutions on the Dihydroquinoline Ring System

Further diversification of the this compound core can be achieved through substitutions at the nitrogen atom of the lactam and on the benzenoid portion of the dihydroquinoline ring.

The nitrogen atom of the 2-oxo-quinoline moiety can undergo alkylation and acylation reactions. N-alkylation is typically carried out by treating the parent compound with an alkyl halide in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Similarly, N-acylation can be accomplished by reacting the substrate with an acyl chloride or an acid anhydride in the presence of a base. These reactions introduce substituents at the N1 position, which can significantly influence the biological activity and physical properties of the resulting derivatives.

Halogenation of the dihydroquinoline ring system can provide valuable intermediates for further functionalization through cross-coupling reactions. The benzenoid ring of the 2-oxo-quinoline scaffold is susceptible to electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst can be employed to introduce bromine or chlorine atoms onto the aromatic ring, typically at positions ortho and para to the activating lactam group. The precise regioselectivity of these reactions will be influenced by the existing substituents on the ring.

The benzenoid ring of the 2-oxo-1,2-dihydroquinoline system can undergo both electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of any pre-existing substituents.

Nucleophilic Aromatic Substitution: In cases where the benzenoid ring is substituted with strong electron-withdrawing groups and a suitable leaving group (such as a halogen), it can undergo nucleophilic aromatic substitution. For instance, a nitro-substituted derivative could react with nucleophiles like amines or alkoxides to displace the nitro group or another leaving group.

| Reaction Type | Reagents | Position of Substitution |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | N1 |

| N-Acylation | Acyl chloride/anhydride, Base | N1 |

| Halogenation | NBS/NCS, Acid catalyst | C6, C8 |

| Nitration | HNO₃, H₂SO₄ | C6, C8 |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | C6, C8 |

Synthesis of Fused Heterocyclic Systems Involving the this compound Moiety

The dicarboxylic acid functionality of this compound serves as a versatile precursor for the construction of fused heterocyclic systems. By reacting with appropriate bifunctional nucleophiles, the dicarboxylic acid or its derivatives can be cyclized to form novel polycyclic architectures. For example, reaction with diamines can lead to the formation of fused diazepine or diazocine rings. Similarly, reaction with hydrazine can yield fused pyridazinedione systems. These annulation reactions significantly expand the chemical space accessible from the this compound scaffold, offering pathways to complex molecules with potentially interesting biological profiles. For instance, the cyclocondensation of related 7,8-diamino-4-oxoquinoline-3-carboxylic acid derivatives with 1,2-diketones is a known route to fused pyrido[2,3-f]quinoxaline systems. researchgate.net

Chiral Synthesis and Enantioselective Approaches

The creation of single-enantiomer products of this compound can be broadly categorized into two main strategies: the separation of a racemic mixture into its constituent enantiomers, known as resolution, and the direct synthesis of a single enantiomer, referred to as asymmetric synthesis.

Resolution of Racemic Mixtures

The classical and most widely practiced method for resolving racemic carboxylic acids, including heterocyclic structures analogous to this compound, is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers exhibit distinct physical characteristics, such as solubility, which allows for their separation. wikipedia.org

The process involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral amine. wikipedia.org This acid-base reaction results in the formation of a mixture of two diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. wikipedia.org Subsequently, the resolved dicarboxylic acid enantiomer can be regenerated from the separated diastereomeric salt by treatment with an acid to remove the chiral resolving agent.

A variety of chiral amines have been successfully employed as resolving agents for carboxylic acids. Commonly used agents include naturally occurring alkaloids such as brucine, strychnine, and quinine, as well as synthetic chiral amines like (S)-phenylethylamine. wikipedia.orgnih.gov The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve efficient separation.

For dicarboxylic acids, the stoichiometry of the resolving agent can influence the formation and separation of the diastereomeric salts. Depending on the molar ratio of the chiral amine to the dicarboxylic acid, it is possible to form either mono-salts or di-salts, which may have different crystallization properties. nih.gov

Table 1: Common Chiral Resolving Agents for Racemic Carboxylic Acids

| Resolving Agent | Type |

| Brucine | Chiral Amine |

| Strychnine | Chiral Amine |

| Quinine | Chiral Amine |

| (S)-Phenylethylamine | Chiral Amine |

| TADDOL derivatives | Chiral Diol |

| Tartaric Acid Derivatives | Chiral Acid |

This table is generated based on the text and provides examples of resolving agents.

Kinetic resolution represents another strategy for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. nih.gov For instance, the lithiation of N-Boc-2-aryl-1,2-dihydroquinolines using a chiral ligand like sparteine has been shown to effect a kinetic resolution, providing access to enantioenriched dihydroquinolines. nih.gov

Asymmetric Synthesis of Chiral Derivatives

Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds by creating the desired stereochemistry during the reaction sequence. While specific methods for the asymmetric synthesis of this compound are not extensively documented, several strategies employed for related quinoline (B57606) and dihydroquinoline structures could be adapted.

Catalytic Enantioselective Approaches:

Chiral catalysts are at the forefront of asymmetric synthesis. For quinoline derivatives, iridium-catalyzed asymmetric partial hydrogenation has emerged as a powerful tool. The use of a chiral Ir-SpiroPAP catalyst has been successful in the hydrogenation of 4-substituted 3-ethoxycarbonylquinolines, yielding chiral 1,4-dihydroquinolines with high enantioselectivity. nih.gov This approach could potentially be applied to a suitably functionalized precursor of the target dicarboxylic acid.

Chiral phosphoric acids have also been utilized as Brønsted acid catalysts in the asymmetric synthesis of tetrahydroquinoline derivatives. researchgate.net These catalysts can promote cyclization reactions that establish the chiral centers in the heterocyclic ring system.

Organocatalysis provides another avenue for the enantioselective synthesis of quinoline derivatives. Chiral secondary amines, such as derivatives of prolinol, have been used to catalyze cascade reactions that construct the chiral tetrahydroquinoline scaffold with excellent enantioselectivity. thieme-connect.com

Inverse Electron Demand Diels-Alder Reaction:

The asymmetric inverse electron demand Diels-Alder (IEDDA) reaction offers a route to chiral tetrahydroquinoline derivatives. By employing a chiral titanium(IV) complex as a Lewis acid catalyst, it is possible to achieve the cycloaddition of electron-rich dienophiles with electron-poor dienes to furnish asymmetric tetrahydroquinolines. nih.gov

Table 2: Asymmetric Synthesis Strategies for Quinolines

| Method | Catalyst/Reagent | Product Type |

| Asymmetric Partial Hydrogenation | Chiral Iridium-SpiroPAP catalyst | Chiral 1,4-Dihydroquinolines |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Chiral Tetrahydroquinolines |

| Organocatalysis | Chiral Secondary Amines (e.g., prolinol derivatives) | Chiral Tetrahydroquinolines |

| Inverse Electron Demand Diels-Alder Reaction | Chiral Titanium(IV) Complex | Chiral Tetrahydroquinolines |

This table is generated based on the text and summarizes potential asymmetric synthesis strategies.

The development of these synthetic methodologies is crucial for advancing the study of this compound and its derivatives, enabling a deeper understanding of their stereochemistry-dependent properties and potential applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to fully characterize the chemical structure and connectivity of 2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid.

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

Beyond standard ¹H and ¹³C NMR, advanced 1D techniques would provide deeper structural insights.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments would be used to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups. For the aromatic protons of the quinoline (B57606) ring, this would confirm the presence of CH groups.

1D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would reveal spatial proximities between protons. For instance, it could help in confirming the assignments of the aromatic protons by observing through-space correlations between adjacent protons on the benzene (B151609) ring.

2D NMR Methods (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments are crucial for establishing the bonding framework of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In the aromatic region, COSY would show correlations between adjacent protons, allowing for the sequential assignment of the H-5, H-6, H-7, and H-8 protons on the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations). This would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Illustrative) (Note: This table is a hypothetical representation based on known chemical shift ranges for similar structures and is for illustrative purposes only. Actual experimental values are not available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| NH | ~11-12 | - | C-2, C-8a |

| H-5 | ~7.8-8.2 | ~125-130 | C-4, C-7, C-8a |

| H-6 | ~7.2-7.6 | ~120-125 | C-8 |

| H-7 | ~7.5-7.9 | ~130-135 | C-5, C-8a |

| H-8 | ~7.3-7.7 | ~115-120 | C-6, C-4a |

| 3-COOH | ~13-14 | ~165-170 | C-3, C-4 |

| 4-COOH | ~13-14 | ~168-173 | C-3, C-4, C-4a, C-5 |

| C-2 | - | ~160-165 | - |

| C-3 | - | ~135-140 | - |

| C-4 | - | ~145-150 | - |

| C-4a | - | ~120-125 | - |

| C-8a | - | ~138-142 | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group (a broad peak around 3200-3000 cm⁻¹), the carboxylic acid O-H groups (a very broad band from 3300-2500 cm⁻¹), the amide C=O (around 1650-1680 cm⁻¹), and the carboxylic acid C=O groups (around 1700-1730 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for this compound (Illustrative) (Note: This table is a hypothetical representation and is for illustrative purposes only. Actual experimental values are not available.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (very broad) | Weak | Stretching |

| N-H (Amide) | 3200-3000 (broad) | Moderate | Stretching |

| C-H (Aromatic) | 3100-3000 | Strong | Stretching |

| C=O (Carboxylic Acid) | 1730-1700 | Moderate | Stretching |

| C=O (Amide) | 1680-1650 | Strong | Stretching |

| C=C (Aromatic) | 1620-1580 | Very Strong | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₇NO₆).

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique would involve separating the compound by liquid chromatography and then subjecting the molecular ion to collision-induced dissociation to generate a fragmentation pattern. Expected fragmentation pathways would include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as cleavage of the carboxylic acid groups.

Single Crystal X-ray Diffraction for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction would provide the definitive solid-state structure.

Molecular Geometry and Bond Parameters

This analysis would yield precise measurements of bond lengths, bond angles, and torsion angles. For instance, it would confirm the planarity of the quinoline ring system and provide the exact geometry of the two carboxylic acid groups relative to the ring. Hydrogen bonding interactions in the crystal lattice, which would be expected to be extensive given the presence of two carboxylic acid groups and an amide, would also be elucidated. For a related compound, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate, X-ray diffraction studies have revealed extensive O—H⋯O and N—H⋯O hydrogen bonding networks that form stepped sheets in the solid state. researchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices

The crystal structure of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate is dominated by a rich network of hydrogen bonds. These interactions are pivotal in the stabilization of the crystal lattice. The primary hydrogen bonding motifs observed are O—H⋯O and N—H⋯O interactions. researchgate.net

The carboxylic acid group, the keto group of the quinolone ring, and the lattice water molecules are all involved in the extensive O—H⋯O hydrogen bonding. These interactions create stepped sheets within the crystal structure. Furthermore, pairwise N—H⋯O interactions act as links, tying these sheets together. researchgate.net

A summary of the hydrogen-bond geometry for 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate is presented in the interactive table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O2—H2···O4 | 0.87 | 1.73 | 2.5734 (15) | 162 |

| N1—H1···O1(i) | 0.91 | 1.91 | 2.8100 (17) | 169 |

| O6—H6A···O7 | 0.87 | 1.68 | 2.5423 (17) | 172 |

| N2—H2B···O4(ii) | 0.91 | 1.92 | 2.8229 (16) | 171 |

| O7—H7A···O1(iii) | 0.87 | 1.88 | 2.7336 (16) | 165 |

| O7—H7B···O8 | 0.87 | 2.01 | 2.841 (5) | 159 |

| O7—H7B···O8A | 0.87 | 1.85 | 2.713 (4) | 172 |

| Symmetry codes: (i) −x, −y+1, −z+1; (ii) −x+1, −y, −z+1; (iii) −x+1/2, y, −z+3/2. Data from the crystallographic study of 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. researchgate.net |

Crystal Packing Motifs and Supramolecular Assembly

The hydrogen bonding in 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate leads to the formation of stepped sheets that are approximately parallel to the {010} plane. These sheets are further interconnected by the aforementioned N—H⋯O interactions, resulting in a stable three-dimensional supramolecular assembly. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to predict the properties of organic molecules. researchgate.netresearchgate.net Studies on various quinoline (B57606) derivatives often employ DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), to perform a range of analyses. researchgate.netresearchgate.netnih.gov

Geometry Optimization and Conformational Analysis

A fundamental step in computational chemistry is determining the most stable three-dimensional structure of a molecule, known as geometry optimization. For 2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid, this process would involve calculating the lowest energy arrangement of its atoms. This would reveal crucial information about bond lengths, bond angles, and dihedral angles.

Furthermore, conformational analysis would be essential to identify different spatial arrangements (conformers) of the two carboxylic acid groups and explore the energy barriers between them. The orientation of these groups can significantly influence the molecule's chemical behavior and intermolecular interactions. Despite the importance of such data, specific studies detailing the optimized geometry or conformational landscape of this compound have not been published.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential - MEP)

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species. For instance, in related quinoline derivatives, MEP analysis has been used to understand intermolecular interactions. researchgate.net However, specific HOMO-LUMO energy values and MEP maps for this compound are not available in published research.

Table 1: Hypothetical Electronic Properties Data for this compound (Note: The following data is illustrative of what would be calculated in a typical DFT study and is not based on published results for this specific compound.)

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict spectroscopic data with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra. DFT methods are commonly used to calculate the vibrational frequencies that correspond to peaks in an Infrared (IR) spectrum and to predict the chemical shifts for 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com While experimental spectroscopic data exists for many 2-oxo-quinoline derivatives, theoretically predicted parameters for this compound are absent from the literature. mdpi.comresearchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table represents the type of data that would be generated from computational predictions. No such data has been published for this compound.)

| Spectroscopic Parameter | Predicted Value Range |

|---|---|

| Key IR Frequencies (cm-1) | C=O (keto): Data not availableC=O (carboxyl): Data not availableO-H (carboxyl): Data not availableN-H: Data not available |

| Selected 1H NMR Chemical Shifts (ppm) | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering a view of their dynamic behavior that is not captured by static quantum chemical calculations.

Conformational Landscape Exploration

While quantum chemistry can identify stable conformers, MD simulations can explore the conformational landscape more broadly. By simulating the molecule's movement at a certain temperature, researchers can observe transitions between different conformations and determine their relative populations. This would be particularly useful for understanding the flexibility of the dicarboxylic acid side chains in this compound.

Dynamic Behavior and Stability Investigations

MD simulations are also employed to assess the stability of a molecule's structure over time, often in a simulated solvent environment. researchgate.net Parameters such as the Root-Mean-Square Deviation (RMSD) can be monitored to see how much the molecule's structure deviates from its initial, optimized geometry. Such simulations would provide insight into the structural integrity and dynamic nature of this compound in solution. To date, no MD simulation studies have been reported for this specific compound.

Analysis of Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline solid, which in turn influences the material's physical properties. For derivatives of 2-oxo-1,2-dihydroquinoline, computational methods like Hirshfeld surface analysis and energy framework calculations provide deep insights into the nature and energetics of these interactions.

For derivatives of the 2-oxo-1,2-dihydroquinoline core, Hirshfeld surface analysis has revealed the relative importance of various non-covalent interactions. For instance, in the crystal structure of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the analysis indicates that the most significant contributions to the crystal packing arise from H···H (72%), O···H/H···O (14.5%), and C···H/H···C (5.6%) interactions. Similarly, for methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, the key interactions are H···H (34.2%), H···O/O···H (19.9%), H···Cl/Cl···H (12.8%), H···C/C···H (10.3%), and C···C (9.7%). In another related compound, 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate, the dominant contacts are H···H (42.3%), H···O/O···H (34.5%), and H···C/C···H (17.6%).

These analyses consistently highlight the prevalence of hydrogen bonding and van der Waals forces in determining the crystal structures of these compounds. The red spots on the dnorm mapped Hirshfeld surfaces for these molecules typically indicate strong hydrogen-bonding interactions, such as C—H···O.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for 2-Oxo-1,2-dihydroquinoline Derivatives

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Significant Contacts (%) | Reference |

| Hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 72.0 | 14.5 | 5.6 | - | |

| Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate | 34.2 | 19.9 | 10.3 | H···Cl/Cl···H (12.8), C···C (9.7) | |

| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | 42.3 | 34.5 | 17.6 | H···N/N···H (2.0), C···N/N···C (1.2) |

Note: This table is interactive and can be sorted by column.

To further quantify the intermolecular interactions, energy framework calculations can be performed. These calculations provide a visual representation of the interaction energies between molecules in the crystal, highlighting the topology and strength of the packing. The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components.

For methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, computational analysis of the electrostatic, dispersion, and total energy frameworks revealed that the stabilization is predominantly due to the dispersion energy contribution. The interaction energies for specific hydrogen bonds were also calculated, showing total energies of -37.4 kJ mol−1 for a C—H···Cl bond and -45.4 and -29.2 kJ mol−1 for two different C—H···O bonds. These calculations underscore the significant role of both hydrogen bonding and dispersive forces in the crystal's stability.

Table 2: Calculated Interaction Energies for Specific Hydrogen Bonds in Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate

| Interacting Atoms | Electrostatic Energy (kJ mol−1) | Polarization Energy (kJ mol−1) | Dispersion Energy (kJ mol−1) | Repulsion Energy (kJ mol−1) | Total Energy (kJ mol−1) | Reference |

| C8—H8···Cl1 | -10.4 | -1.6 | -51.9 | 32.4 | -37.4 | |

| C2—H2···O2 | -0.9 | -2.8 | -84.0 | 49.9 | -45.4 | |

| C12—H12C···O1 | -6.0 | -4.1 | -37.0 | 20.2 | -29.2 |

Note: This table is interactive and can be sorted by column.

Theoretical Investigations of Reaction Mechanisms and Transition States

Information on the theoretical investigation of reaction mechanisms and transition states specifically for this compound is not available in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies

QSAR and molecular docking are powerful computational techniques used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity, and to predict how a ligand might interact with a biological target.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors developed several QSAR models using machine learning and deep learning methods. The models were built using a large number of features that describe the physicochemical properties of the molecules. One of the most successful models, a gradient boosting-based model, achieved a high predictive quality with a coefficient of determination (R²) of 95% and a low root mean square error (RMSE) of 0.283, using just a single descriptor. This indicates a strong correlation between the identified descriptor and the P-glycoprotein inhibitory activity of these compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding mode and affinity.

For the 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking studies were performed against the crystal structure of the outward-facing P-glycoprotein (PDB ID: 6C0V). The results revealed significant binding affinities, with interactions mediated by both hydrophobic and hydrogen bonds. One of the derivatives, compound 17 in the study, exhibited the highest binding energy of -9.22 kcal/mol, suggesting it could be a potent P-glycoprotein inhibitor. Such studies are crucial for understanding the molecular basis of the observed biological activity and for guiding the design of new, more effective compounds.

Reactivity Profile and Mechanistic Investigations

Acid-Base Properties and Tautomerism (e.g., Keto-Enol Tautomerism of the 2-Oxo Group)

The acid-base properties of 2-oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid are characterized by the presence of two acidic carboxylic acid groups and a weakly acidic N-H proton of the lactam (pyridinone) ring. The carboxylic acid groups are expected to have pKa values typical for aromatic carboxylic acids, likely in the range of 3-5. The exact pKa values would be influenced by the electron-withdrawing nature of the quinoline (B57606) ring system and the adjacent carbonyl group.

A significant aspect of the 2-oxo-quinoline system is its potential for tautomerism. The 2-oxo form (a lactam) can exist in equilibrium with its tautomeric enol form, 2-hydroxyquinoline (B72897) (a lactim). For this compound, this equilibrium is an important consideration. Spectroscopic data for similar 4-hydroxyquinolines and 2-quinolones have shown that the position of this equilibrium is sensitive to factors such as the solvent and the nature of substituents. In many cases, the 2-oxo form is the predominant tautomer in the solid state and in various solvents. The presence of intramolecular hydrogen bonding can also influence the stability of a particular tautomer.

Furthermore, the carboxylic acid at the 4-position, being beta to the 2-oxo group, can also participate in a keto-enol tautomerism involving the C4-carboxyl group and the C3 position. However, the tautomerism involving the 2-oxo group is generally more significant for the quinolone ring system itself.

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of the quinoline system is susceptible to electrophilic aromatic substitution. The directing effect of the substituents on the ring determines the position of substitution. In this compound, the fused pyridinone ring acts as a deactivating group due to the electron-withdrawing nature of the carbonyl and the nitrogen atom. Deactivating groups generally direct incoming electrophiles to the meta-position relative to their point of attachment.

| Reaction | Major Product(s) | Minor Product(s) |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 6-Nitro and 8-nitro derivatives | Other isomers |

| Halogenation (e.g., Br₂/FeBr₃) | 6-Bromo and 8-bromo derivatives | Other isomers |

| Sulfonation (SO₃/H₂SO₄) | 6-Sulfonic acid and 8-sulfonic acid derivatives | Other isomers |

Nucleophilic Substitution Reactions on Carbonyl and Halogenated Centers

The carboxylic acid groups at positions 3 and 4 are primary sites for nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the hydroxyl group. Common reactions include:

Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding mono- or di-esters.

Amide Formation: Reaction with amines, often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), will yield the corresponding amides.

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid groups into more reactive acid chlorides. These acid chlorides can then be readily converted into a variety of other carboxylic acid derivatives.

If the quinoline ring were to be halogenated, for instance at the 6- or 8-position, these halogenated centers would generally be unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.

Hydrolytic Pathways of Carboxylic Acid Derivatives

Derivatives of the carboxylic acid groups, such as esters and amides, can be hydrolyzed back to the parent dicarboxylic acid.

Ester Hydrolysis: This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt, which upon acidification gives the carboxylic acid.

Amide Hydrolysis: Amides are generally more resistant to hydrolysis than esters. Hydrolysis of amides typically requires more stringent conditions, such as prolonged heating in strong acid or base.

Decarboxylation Mechanisms

The carboxylic acid group at the 4-position is beta to the 2-oxo group, making this a β-keto acid system. β-Keto acids are known to undergo decarboxylation upon heating. The mechanism involves a cyclic, six-membered transition state where the carboxylic acid proton is transferred to the carbonyl oxygen, leading to the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable keto form.

In the case of this compound, heating is expected to cause decarboxylation at the 4-position to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The carboxylic acid at the 3-position is not a β-keto acid and would therefore be more resistant to decarboxylation under these conditions.

Cycloaddition Reactions Involving the Quinoline System

The quinoline ring system can participate in cycloaddition reactions, although the aromaticity of the benzene ring presents a significant energy barrier. Photochemical [2+2] and [4+2] cycloadditions are known for quinolones. These reactions often require photosensitizers to promote the quinolone to an excited state.

For this compound, the diene system of the pyridinone ring could potentially act as a component in Diels-Alder [4+2] cycloadditions with suitable dienophiles. However, the presence of the bulky and electron-withdrawing carboxylic acid groups at positions 3 and 4 might sterically hinder and electronically disfavor such reactions. Photochemical cycloadditions, particularly intramolecular reactions if a suitable unsaturated side chain were introduced, could be a more plausible pathway for cycloaddition.

Oxidation and Reduction Processes

The this compound molecule has several sites that can be subject to oxidation or reduction.

Oxidation: The benzene ring can be oxidized under harsh conditions, leading to ring cleavage. However, more selective oxidations are less common for the quinolone system itself. The nitrogen atom of the quinoline ring can be oxidized to an N-oxide using peracids.

Reduction: The 2-oxo group can be reduced. For example, catalytic hydrogenation or reduction with metal hydrides could potentially reduce the lactam carbonyl. The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also reduce the double bond in the pyridinone ring, leading to a tetrahydroquinoline derivative. The specific outcome of the reduction would depend on the choice of reducing agent and the reaction conditions.

| Reaction Type | Reagent | Potential Product(s) |

|---|---|---|

| Oxidation | Peracids (e.g., m-CPBA) | N-oxide derivative |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Tetrahydroquinoline derivative |

| Strong reducing agents (e.g., LiAlH₄) | Diol derivative (reduction of carboxylic acids) |

Based on a comprehensive review of available scientific literature, there is currently insufficient public research data to generate a detailed article on This compound specifically within the advanced applications outlined in your request.

Extensive searches for the role of this specific dicarboxylic acid compound in the requested contexts have yielded no direct results. The existing research predominantly focuses on related, but structurally distinct, monocarboxylic acid derivatives of 2-oxo-1,2-dihydroquinoline (e.g., those with a single carboxylic acid group at either the 3- or 4-position). This available literature details the synthesis and biological evaluation of these different compounds, which falls outside the strict, non-biological scope of your outline.

Therefore, providing a thorough, informative, and scientifically accurate article that adheres strictly to the following sections for "this compound" is not possible at this time:

Role As a Chemical Scaffold and Building Block in Materials and Advanced Chemical Systems

Design and Synthesis of Compound Libraries for Screening Purposes

Diversity-Oriented Synthesis (DOS) Applications

To maintain scientific accuracy and adhere to the explicit constraints of the request, which forbid introducing information on other compounds, this article cannot be generated. Further research and publication on the specific applications of 2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid would be required to fulfill this detailed request.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-1,2-dihydroquinoline-3,4-dicarboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Solvent-free synthesis : Use triethyl methanetricarboxylate as both reagent and solvent at 215–220°C under inert atmosphere (e.g., nitrogen). Excess reagent can be recovered with <5% loss via distillation post-reaction .

- Catalytic systems : Employ KI/K₂CO₃ as catalysts for cyclization reactions, followed by saponification with NaOH to hydrolyze ester intermediates to the dicarboxylic acid .

- Yield optimization : Monitor reaction scalability; inefficiencies in heat transfer or reagent recovery during scale-up may reduce yields .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Confirm substituent positions and hydrogen-bonding networks (e.g., intramolecular O–H⋯O interactions) .

- FT-IR : Identify carbonyl (C=O) and carboxylic acid (O–H) functional groups.

Advanced Research Questions

Q. How can SHELX software resolve challenges in crystallographic refinement of this compound, particularly with hydrogen-bonding networks?

- Structural refinement :

- SHELXL : Refine positional and thermal displacement parameters using high-resolution X-ray diffraction data. Hydrogen atoms on OH groups are located via difference Fourier maps and refined with restraints .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., O3–H3⋯O4i) that stabilize crystal packing along specific axes. Adjacent π-stacked quinoline rings exhibit interplanar distances of ~3.34 Å .

Q. How can researchers reconcile contradictory data in reaction yields between small-scale and bulk synthesis?

- Root causes :

- Heat distribution : Inhomogeneous heating in large batches may reduce cyclization efficiency. Use microwave-assisted synthesis for uniform thermal activation .

- Reagent recovery : Optimize distillation protocols to recover triethyl methanetricarboxylate, minimizing economic losses .

- Mitigation : Conduct kinetic studies (e.g., in situ FT-IR monitoring) to identify rate-limiting steps and adjust reagent stoichiometry .

Q. What strategies are effective for analyzing the compound’s stability under varying pH conditions?

- Experimental design :

- Alkaline stability : Incubate the compound in NaOH/D₂O solutions (e.g., 0.1–1 M) at 25–60°C. Monitor degradation via ¹H NMR in MeOD, focusing on carboxylic acid proton signals .

- Acidic conditions : Use HCl (pH 1–3) to assess esterification reversibility.

- Data interpretation : Compare degradation kinetics with structurally similar dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid) to infer mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.